molecular formula C17H18N6 B2945380 2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2415624-36-9

2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B2945380
CAS No.: 2415624-36-9
M. Wt: 306.373
InChI Key: FLENWWPIXAQDRU-UHFFFAOYSA-N
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Description

2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

The synthesis of 2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-amino-3-arylamino-5-mercapto-1,2,4-triazoles with α-bromoacetophenone in dry DMF, followed by heating with p-TsOH, can yield the desired triazolo-pyridazine derivatives . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

This compound has shown potential in several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have been investigated for their antimicrobial and anticancer activities . The unique structure of the triazolo-pyridazine moiety allows for interactions with various biological targets, making it a promising candidate for drug development. Additionally, in the industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The triazolo-pyridazine moiety can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar compounds to 2-Phenyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole include other triazolo-pyridazine derivatives and heterocyclic compounds with similar structures. For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and triazolo[4,3-a]pyrazine derivatives share some structural similarities and have been studied for their biological activities . The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which can lead to distinct chemical and biological properties.

Properties

IUPAC Name

6-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6/c1-2-4-15(5-3-1)21-8-13-10-22(11-14(13)9-21)17-7-6-16-19-18-12-23(16)20-17/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLENWWPIXAQDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC=CC=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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